molecular formula C10H11NO2 B6161941 3-formyl-N,5-dimethylbenzamide CAS No. 1000896-25-2

3-formyl-N,5-dimethylbenzamide

Cat. No.: B6161941
CAS No.: 1000896-25-2
M. Wt: 177.20 g/mol
InChI Key: VYZGNRDOHHTJOP-UHFFFAOYSA-N
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Description

Its unique physical and chemical properties make it a suitable candidate for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-formyl-N,5-dimethylbenzamide typically involves the reaction of 3-methyl-2-nitrobenzoate with methylamine in a low alcohol solvent to obtain 3-methyl-2-nitrobenzamide. This intermediate is then reduced using ferrous powder and acid in water to yield 3-methyl-2-amino benzamide. Finally, the 3-methyl-2-amino benzamide undergoes a reaction with sulfonic acid chloride in an inert organic solvent to produce this compound .

Industrial Production Methods

Industrial production methods for N,N-dimethylamides, including this compound, often involve the heating of commercially available benzoyl chloride at high temperatures in the presence of dimethylformamide (DMF) or dimethylacetamide (DMAc) as solvents. These methods are cost-effective and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

3-formyl-N,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-carboxy-N,5-dimethylbenzamide.

    Reduction: 3-hydroxymethyl-N,5-dimethylbenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-formyl-N,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-formyl-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylformamide (DMF)
  • N,N-dimethylacetamide (DMAc)
  • 3-formyl-N,N-dimethylbenzamide

Uniqueness

3-formyl-N,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for applications where other similar compounds may not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-formyl-N,5-dimethylbenzamide involves the conversion of 3-nitro-N,5-dimethylbenzamide to the corresponding amine, followed by oxidation to the aldehyde.", "Starting Materials": [ "3-nitro-N,5-dimethylbenzamide", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium nitrate", "Sodium bicarbonate", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Reduction of 3-nitro-N,5-dimethylbenzamide with sodium dithionite and sodium hydroxide to form 3-amino-N,5-dimethylbenzamide", "Acetylation of 3-amino-N,5-dimethylbenzamide with acetic anhydride and acetic acid to form N-acetyl-3-amino-N,5-dimethylbenzamide", "Diazotization of N-acetyl-3-amino-N,5-dimethylbenzamide with sodium nitrite and hydrochloric acid to form the diazonium salt", "Coupling of the diazonium salt with sodium nitrate and sulfuric acid to form the corresponding nitroso compound", "Reduction of the nitroso compound with sodium sulfite and sodium bicarbonate to form the corresponding amine", "Oxidation of the amine with sodium periodate to form the aldehyde, 3-formyl-N,5-dimethylbenzamide" ] }

CAS No.

1000896-25-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-formyl-N,5-dimethylbenzamide

InChI

InChI=1S/C10H11NO2/c1-7-3-8(6-12)5-9(4-7)10(13)11-2/h3-6H,1-2H3,(H,11,13)

InChI Key

VYZGNRDOHHTJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC)C=O

Purity

95

Origin of Product

United States

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